molecular formula C8H10BFO4 B8249779 (3-Fluoro-2,6-dimethoxyphenyl)boronic acid CAS No. 309977-94-4

(3-Fluoro-2,6-dimethoxyphenyl)boronic acid

Cat. No.: B8249779
CAS No.: 309977-94-4
M. Wt: 199.97 g/mol
InChI Key: FOGFIRLRCNBQNA-UHFFFAOYSA-N
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Description

(3-Fluoro-2,6-dimethoxyphenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and methoxy groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)boronic acid typically involves the borylation of 3-fluoro-2,6-dimethoxybenzene. One common method includes the reaction of 3-fluoro-2,6-dimethoxybenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2,6-dimethoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-2,6-dimethoxyphenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine: This compound is also explored for its potential in medicinal chemistry. Boronic acids are known to inhibit serine proteases and other enzymes, making them candidates for drug development. This compound could be used in the design of enzyme inhibitors and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds is crucial for developing new technologies .

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2,6-Dimethoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness: (3-Fluoro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can influence the electronic properties and reactivity of the compound, making it distinct from other boronic acids. The fluorine atom can enhance the compound’s stability and reactivity, while the methoxy groups can provide additional sites for functionalization .

Properties

IUPAC Name

(3-fluoro-2,6-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGFIRLRCNBQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1OC)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254987
Record name Boronic acid, (3-fluoro-2,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309977-94-4
Record name Boronic acid, (3-fluoro-2,6-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309977-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (3-fluoro-2,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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